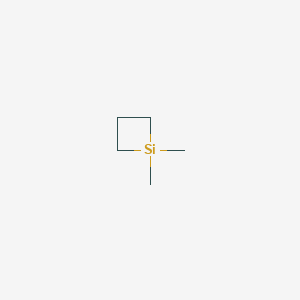

1,1-Dimethylsiletane

Description

The exact mass of the compound Silacyclobutane, 1,1-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethylsiletane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12Si/c1-6(2)4-3-5-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQFFTNDQFUNHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28430-61-7 | |

| Record name | Silacyclobutane, 1,1-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28430-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4062309 | |

| Record name | Silacyclobutane, 1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2295-12-7 | |

| Record name | 1,1-Dimethylsilacyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2295-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silacyclobutane, 1,1-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silacyclobutane, 1,1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silacyclobutane, 1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylsilacyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,1-Dimethylsiletane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Strained Silicon-Containing Rings

1,1-Dimethylsiletane, also known as 1,1-dimethyl-1-silacyclobutane, is a fascinating and highly reactive organosilicon compound. Its structure, a four-membered ring containing a silicon atom, imbues it with significant ring strain, making it a valuable precursor for a variety of chemical transformations. This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, provides a comprehensive overview of the synthesis and characterization of this versatile molecule. Understanding the principles behind its creation and the analytical methods for its verification is crucial for harnessing its potential in areas such as polymer chemistry, materials science, and as a building block in the synthesis of complex organosilicon structures.

Synthesis of this compound: A Grignard-Mediated Intramolecular Cyclization

The most established and reliable method for the synthesis of this compound involves an intramolecular Grignard reaction. This classical organometallic approach leverages the nucleophilic character of a Grignard reagent to form a new carbon-silicon bond, thereby closing the four-membered ring. The overall synthetic strategy commences with a suitable bifunctional precursor, (3-chloropropyl)chlorodimethylsilane, which undergoes cyclization in the presence of magnesium.

Reaction Mechanism

The synthesis proceeds through the formation of a Grignard reagent at the chlorinated carbon end of the precursor. This is followed by an intramolecular nucleophilic attack on the silicon atom, displacing the chloride and forming the cyclic siletane.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a synthesized methodology based on established principles of Grignard reactions and organosilicon chemistry.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| (3-Chloropropyl)chlorodimethylsilane | Cl(CH₂)₃Si(CH₃)₂Cl | 173.15 | 1 eq. |

| Magnesium turnings | Mg | 24.31 | 1.1 eq. |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | As solvent |

| Iodine | I₂ | 253.81 | Crystal |

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of anhydrous diethyl ether to cover the magnesium.

-

Dissolve (3-chloropropyl)chlorodimethylsilane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small amount of the silane solution to the flask to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining silane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 2-3 hours to ensure complete formation of the Grignard reagent.

-

-

Intramolecular Cyclization and Work-up:

-

Continue to reflux the reaction mixture for 4-6 hours to promote the intramolecular cyclization.

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the dried solution and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 82-84 °C.[1]

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₁₂Si |

| Molecular Weight | 100.23 g/mol |

| Boiling Point | 82-84 °C |

| Density | 0.777 g/mL at 25 °C[1] |

| Refractive Index (n²⁰/D) | 1.428[1] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule. For this compound, three distinct signals are expected:

-

A singlet for the six equivalent protons of the two methyl groups attached to the silicon atom.

-

A multiplet for the four protons of the two methylene groups adjacent to the silicon atom.

-

A multiplet for the two protons of the central methylene group.

-

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, three signals are anticipated:

-

One signal for the two equivalent methyl carbons.

-

One signal for the two equivalent methylene carbons bonded to silicon.

-

One signal for the central methylene carbon.

-

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 100. Key fragmentation patterns would involve the loss of methyl groups and ethylene from the ring.

Infrared (IR) Spectroscopy:

The IR spectrum can confirm the presence of specific functional groups. For this compound, characteristic absorption bands are expected for:

-

C-H stretching and bending vibrations of the methyl and methylene groups.

-

Si-C stretching vibrations.

-

The characteristic vibrations of the siletane ring.

Chromatographic Analysis

Gas Chromatography (GC):

Gas chromatography is a powerful technique to assess the purity of the synthesized this compound. A single, sharp peak under appropriate GC conditions would indicate a high degree of purity. The retention time can also be used for identification when compared to a known standard.

Workflow and Logical Relationships

Caption: Overall workflow for the synthesis and characterization of this compound.

Conclusion: A Versatile Building Block for Innovation

This in-depth guide has detailed the synthesis of this compound via a robust Grignard-mediated intramolecular cyclization and outlined the key analytical techniques for its comprehensive characterization. The high ring strain of this molecule makes it a valuable and reactive intermediate for further chemical transformations, including ring-opening polymerization to produce polysilacabutanes, a class of polymers with unique properties. For researchers in drug development and materials science, a thorough understanding of the synthesis and characterization of this compound is the first step toward unlocking its full potential in creating novel molecules and materials with tailored functionalities.

References

- Sommer, L. H.; Baum, G. A. The Synthesis of 1,1-Dimethyl-1-silacyclobutane. J. Am. Chem. Soc.1954, 76 (19), 5002–5003.

-

NIST. 1,1-Dimethyl-1-silacyclobutane. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

- Kawakami, Y.; Miki, Y.; Tsuda, T.; Yamashita, Y. Anionic ring-opening polymerization of 1,1-dimethyl-1-silacyclobutane. Polym. J.1982, 14, 913–917.

-

Organic Syntheses. Chlorodiisopropylphosphine. Org. Synth.1963 , 43, 14. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,1-Dimethylsiletane

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Strained Silacycle

In the landscape of organosilicon chemistry, strained small-ring systems present a fascinating area of study, offering unique reactivity profiles and pathways to novel polymeric materials. Among these, 1,1-dimethylsiletane, a four-membered heterocyclic compound containing a silicon atom, stands out as a monomer with significant, yet not fully exploited, potential. Its inherent ring strain makes it a highly reactive species, susceptible to a variety of ring-opening reactions that can be harnessed for the synthesis of well-defined polysilacarbosilanes. These polymers, with their alternating silicon-carbon backbone, exhibit distinct properties compared to their polysiloxane counterparts, such as altered thermal stability, mechanical characteristics, and chemical resistance. This guide, intended for researchers, scientists, and professionals in drug development and materials science, provides a comprehensive overview of the chemical properties and reactivity of this compound, with the goal of fostering a deeper understanding and inspiring new avenues of research and application.

I. Synthesis and Physicochemical Properties of this compound

The synthesis of this compound typically involves the intramolecular cyclization of a suitable precursor. A common and effective method is the reaction of (3-chloropropyl)methyldichlorosilane with magnesium in a suitable solvent, such as diethyl ether or tetrahydrofuran. This Grignard-type reaction facilitates the formation of the strained four-membered ring.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings and a small crystal of iodine (as an initiator). The apparatus is maintained under an inert atmosphere (e.g., argon or nitrogen).

-

Initiation: A small amount of a solution of (3-chloropropyl)methyldichlorosilane in anhydrous diethyl ether is added to the magnesium turnings to initiate the Grignard reaction, as indicated by the disappearance of the iodine color and gentle refluxing.

-

Addition of Precursor: The remaining solution of (3-chloropropyl)methyldichlorosilane is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion and Workup: After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete cyclization. The reaction is then cooled, and the excess Grignard reagent is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation. The crude this compound is then purified by fractional distillation.

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₁₂Si |

| Molecular Weight | 100.24 g/mol |

| Boiling Point | ~75-77 °C |

| Density | ~0.78 g/cm³ |

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons on the silicon atom and the methylene protons of the siletane ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the methyl carbons and the methylene carbons of the ring.

-

²⁹Si NMR: The silicon-29 NMR spectrum provides a key signal confirming the chemical environment of the silicon atom within the four-membered ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic vibrational frequencies for the Si-C bonds and the various C-H stretching and bending modes.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern resulting from the cleavage of the strained ring.

II. Reactivity Profile: A Tale of Ring Strain

The reactivity of this compound is dominated by the significant strain energy of the four-membered ring. This inherent instability drives a variety of ring-opening reactions, making it a valuable monomer for polymerization and a versatile building block in organic synthesis.

A. Ring-Opening Polymerization (ROP)

The most prominent reaction of this compound is its ring-opening polymerization (ROP), which can be initiated by anionic, cationic, or transition-metal catalysts. This process leads to the formation of poly(1,1-dimethyl-1-silabutane), a polymer with a repeating silicon-carbon backbone.

1. Anionic Ring-Opening Polymerization (AROP)

Anionic initiators, such as organolithium reagents (e.g., n-butyllithium), are highly effective for the ROP of this compound. The polymerization proceeds via a "living" mechanism, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Mechanism of Anionic ROP

Caption: Anionic Ring-Opening Polymerization of this compound.

Experimental Protocol: Anionic ROP of this compound

-

Monomer and Solvent Purification: this compound and the solvent (e.g., tetrahydrofuran) are rigorously purified and dried to remove any protic impurities that would terminate the living polymerization.

-

Initiation: The purified monomer is dissolved in the anhydrous solvent in a flame-dried, inert-atmosphere flask. A solution of n-butyllithium in hexanes is then added via syringe.

-

Polymerization: The reaction is allowed to proceed at a controlled temperature. The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC).

-

Termination: The living polymer chains are terminated by the addition of a suitable quenching agent, such as methanol or chlorotrimethylsilane.

-

Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol), filtered, and dried under vacuum.

2. Cationic Ring-Opening Polymerization

Strong acids, such as trifluoromethanesulfonic acid (triflic acid), can also initiate the ROP of this compound.[1] Cationic polymerization mechanisms can be more complex than their anionic counterparts and may be susceptible to side reactions such as backbiting and chain transfer.

Mechanism of Cationic ROP

Caption: Cationic Ring-Opening Polymerization of this compound.

B. Thermal and Photochemical Reactivity

Due to its ring strain, this compound can undergo ring-opening reactions under thermal or photochemical conditions. Thermal decomposition at elevated temperatures can lead to the formation of various silicon-containing species through complex rearrangement and fragmentation pathways.[2] Photochemical reactions, often involving irradiation with UV light, can also induce ring cleavage and subsequent reactions.[3]

C. Reactions with Electrophiles and Nucleophiles

The strained Si-C bonds in this compound are susceptible to attack by both electrophiles and nucleophiles.[4][5] Strong electrophiles can coordinate to the carbon atoms, facilitating ring opening, while nucleophiles can attack the silicon atom, leading to cleavage of the Si-C bond. The specific products of these reactions depend on the nature of the attacking reagent and the reaction conditions.

III. Applications in Materials Science and Beyond

The primary application of this compound lies in its role as a monomer for the synthesis of poly(1,1-dimethyl-1-silabutane). This polymer, with its unique silicon-carbon backbone, possesses a combination of properties that make it attractive for various applications.

-

Elastomers and Coatings: The flexibility of the polysilacarbosilane chain can be exploited in the development of novel elastomers and coatings with tailored thermal and mechanical properties.

-

Ceramic Precursors: Pyrolysis of poly(1,1-dimethyl-1-silabutane) can yield silicon carbide-based ceramic materials, making it a valuable precursor for high-performance ceramics.

-

Biomaterials: While less explored than polysiloxanes, the potential biocompatibility of polysilacarbosilanes could open doors for applications in the biomedical field.[6]

IV. Conclusion and Future Outlook

This compound represents a compelling building block for the synthesis of advanced materials. Its high reactivity, driven by ring strain, allows for controlled polymerization and a variety of chemical transformations. While the focus of organosilicon chemistry has often been on polysiloxanes, the unique properties of polysilacarbosilanes derived from siletanes warrant further investigation. Future research in this area will likely focus on developing more efficient and selective catalytic systems for ROP, exploring the synthesis of block copolymers incorporating polysilacarbosilane segments, and evaluating the performance of these materials in a wider range of applications, from advanced electronics to biomedical devices. As our understanding of the chemistry of strained silacycles deepens, so too will our ability to harness their potential for creating the next generation of high-performance materials.

V. References

-

Antoun, S., Wang, J. S., Jérôme, R., & Teyssié, P. (1996). Anionic polymerization of various methacrylates initiated with LiCl-complexed sBuLi. Polymer, 37(25), 5755-5759.

-

Detection and characterization of poly(dimethylsiloxane)s in biological tissues by GC/AED and GC/MS. (n.d.). PubMed.

-

Cationic polymerization of hexamethylcyclotrisiloxane by trifluoromethanesulfonic acid and its derivatives, 2. Reaction involving activated trifluoromethylsulfonates. (1995). Macromolecular Chemistry and Physics, 196(9), 2715-2735.

-

LoPachin, R. M., & Gavin, T. (2016). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Free Radical Research, 50(2), 195-205.

-

Mechanism of Thermal Decomposition of Silanes. (2025). ResearchGate.

-

Carborane-Containing Polymers: Synthesis, Properties, and Applications. (n.d.). PMC.

-

Process for the preparation of dimethyldichlorosilane. (n.d.). Google Patents.

-

Cationic polymerization of hexamethylcyclotrisiloxane by trifluoromethanesulfonic acid and its derivatives, 2. Reaction involving activated trifluoromethylsulfonates. (1995). Semantic Scholar.

-

Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects. (2022). Journal of Molecular Structure, 1258, 132641.

-

Thermal Safety Evaluation of Silane Polymer Compounds as Electrolyte Additives for Silicon-Based Anode Lithium-Ion Batteries. (2022). Molecules, 27(16), 5184.

-

Modeling of polymerization rate and microstructure in the anionic polymerization of isoprene using n-butyl lithium and N,N,N′,N′-tetramethylethylenediamine considering different reactivities of the structural units. (2011). Industrial & Engineering Chemistry Research, 50(15), 9062-9074.

-

Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2021). Polymers, 13(24), 4413.

-

Photo Click Reaction of Acylsilanes with Indoles. (2018). Angewandte Chemie International Edition, 57(40), 13245-13249.

-

Specific nucleophile–electrophile interactions in nucleophilic aromatic substitutions. (2014). RSC Advances, 4(4), 1841-1848.

-

Spectroscopic Aspects of Polydimethylsiloxane (PDMS) Used for Optical Waveguides: From Molecules to Functional Materials. (2019). In Handbook of Optical Fibers. IntechOpen.

-

Anionic Vinyl Polymerization. (2009). In Controlled and Living Polymerizations. Wiley-VCH.

-

Zwitterionic Polymers: The Future of Advanced Materials. (n.d.).

-

Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (2014). Journal of Medicinal Chemistry, 57(15), 6486-6497.

-

Photochemical reactions of acylsilanes towards the construction of carbon-carbon bonds. (2020). Repository, ULisboa.

-

Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applications. (2025). Macromolecules.

-

Cationic Polymerization of Hexamethylcyclotrisiloxane in Excess Water. (2021). Polymers, 13(15), 2424.

-

Mechanisms of Soft and Hard Electrophile Toxicities. (2019). Chemical Research in Toxicology, 32(3), 366-377.

-

Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. (2024). JACS Au.

-

Anionic polymerization of various methacrylates initiated with LiCI- complexed sBuLi. (1996). Polymer, 37(25), 5755-5759.

-

Properties and applications of polysilanes. (2018). Applied Organometallic Chemistry, 32(10), e4443.

-

Synthesis and Structural Insight into poly(dimethylsiloxane)-b-poly(2-vinylpyridine) Copolymers. (2021). Polymers, 13(19), 3326.

-

Thermal analysis of organically modified siloxane melting gels. (2011). Journal of Sol-Gel Science and Technology, 60(3), 346-352.

-

Thermal Analysis of Organically Modified Siloxane Melting Gels. (2011). ResearchGate.

-

Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization. (2021). Molecules, 26(9), 2755.

-

Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. (2020). Polymers, 12(10), 2229.

-

Photochemical rearrangement reactions of bicyclic molecules that contain a cyclopropane ring. (2018). New Journal of Chemistry, 42(18), 15065-15073.

-

Exploring GPTMS reactivity against simple nucleophiles: Chemistry beyond hybrid materials fabrication. (2014). RSC Advances, 4(4), 1841-1848.

-

Trifluoromethanesulfonic acid-assisted one-pot catalytic synthesis of phenyl silicone resins. (2021). RSC Advances, 11(8), 4443-4450.

-

Mechanisms of Soft and Hard Electrophile Toxicities. (2019). Chemical Research in Toxicology, 32(3), 366-377.

-

Ring strain release and pseudo anti-aromaticities control photochemical reactivities in photoclick reactions of solvated cyclopropenones. (2022). ChemRxiv.

-

Heterotelechelic Silicones: Facile Synthesis and Functionalization Using Silane-Based Initiators. (2013). Macromolecules, 46(21), 8456-8463.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Photo Click Reaction of Acylsilanes with Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carborane-Containing Polymers: Synthesis, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Thermal Degradation of 1,1-Dimethylsiletane: A Mechanistic Guide

Abstract

This technical guide provides a comprehensive examination of the thermal decomposition mechanism of 1,1-dimethylsiletane, a strained four-membered organosilicon heterocycle. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind the compound's reactivity under thermal stress, offering field-proven insights for researchers in materials science, chemical synthesis, and drug development. We will explore the primary and minor decomposition pathways, the pivotal role of transient intermediates, and the kinetic parameters that govern these transformations. Detailed experimental protocols and visual representations of the mechanisms are provided to ensure both clarity and practical applicability.

Introduction: The Significance of a Strained Ring

This compound, also known as 1,1-dimethyl-1-silacyclobutane, is a fascinating molecule whose chemistry is dominated by the inherent strain of its four-membered ring. This ring strain makes it a valuable precursor in various chemical transformations, including ring-opening polymerizations and the generation of highly reactive intermediates.[1][2] Understanding the thermal behavior of this compound is crucial for controlling its reactivity and harnessing its potential in a variety of applications.

This guide will delve into the nuanced mechanisms of its thermal decomposition, focusing primarily on the gas-phase pyrolysis which leads to the formation of valuable chemical synthons. We will also briefly touch upon its liquid-phase thermal behavior.

The Primary Gas-Phase Decomposition Pathway: A Stepwise Unraveling

The gas-phase pyrolysis of this compound, typically conducted at temperatures ranging from 400 to 460°C, predominantly follows a unimolecular decomposition pathway.[3][4] This process is not a simple fragmentation but a sophisticated, multi-step reaction cascade.

Initial Ring Cleavage and the Formation of a Diradical Intermediate

The initial and rate-determining step in the thermal decomposition of this compound is the cleavage of a carbon-carbon bond within the siletane ring. This homolytic cleavage is driven by the release of ring strain and results in the formation of a short-lived 1,4-diradical intermediate.

The Emergence of a Reactive Intermediate: 1,1-Dimethylsilene

The diradical intermediate is highly unstable and rapidly rearranges. The key event in this rearrangement is the cleavage of the silicon-carbon bond, leading to the formation of two stable molecules: ethene and the highly reactive intermediate, 1,1-dimethylsilene ([CH₃]₂Si=CH₂).[1][3] The formation of this silicon-carbon double bond-containing species is a hallmark of the thermal decomposition of many silacyclobutanes.

The initial decomposition step has been shown to be reversible, as the reaction rate is inhibited by the presence of ethene.[3]

Dimerization of 1,1-Dimethylsilene: The Final Product

1,1-Dimethylsilene is a transient species that cannot be isolated under normal conditions. It rapidly undergoes a head-to-tail dimerization, a [2+2] cycloaddition reaction with another molecule of itself, to yield the stable final product: 1,1,3,3-tetramethyl-1,3-disilacyclobutane.[4]

The overall primary decomposition pathway can be summarized as follows:

Figure 1: Primary thermal decomposition pathway of this compound.

Minor Decomposition Pathways

While the formation of ethene and 1,1,3,3-tetramethyl-1,3-disilacyclobutane is the dominant outcome of the gas-phase pyrolysis, two minor decomposition pathways have also been proposed.[1]

-

Si-CH₃ Bond Cleavage: This pathway involves the homolytic cleavage of a silicon-methyl bond, leading to the formation of a methyl radical and a siletanyl radical. This radical pathway can lead to a more complex mixture of products.

-

Formation of Propene and Dimethylsilylene: A second minor pathway involves the rearrangement and fragmentation of the siletane ring to produce propene and dimethylsilylene, a divalent silicon species.

These minor pathways become more significant at higher temperatures and under different reaction conditions.

Kinetic and Thermodynamic Parameters

Kinetic studies of the gas-phase thermal decomposition of this compound have established that the reaction is a first-order process.[3][4] The Arrhenius parameters for the decomposition have been determined, providing valuable information about the reaction's energetics.

| Parameter | Value | Reference |

| Temperature Range | 400 - 460 °C | [4] |

| Reaction Order | First | [4] |

| Rate Equation | k (s⁻¹) = 10¹⁵.⁸⁰ ± ⁰.²⁰ exp(-63,800 ± 500 / RT) | [4] |

| Activation Energy (Ea) | 63.8 ± 0.5 kcal/mol | [4] |

| Pre-exponential Factor (A) | 10¹⁵.⁸ s⁻¹ | [4] |

Liquid-Phase Thermal Behavior: A Different Outcome

In contrast to its gas-phase decomposition, heating this compound in the liquid phase at lower temperatures (150-200 °C) leads to a different chemical transformation. Under these conditions, the strained siletane ring undergoes ring-opening polymerization to produce poly(1,1-dimethyl-1-silabutane).[1] This highlights the critical role of the physical state and temperature in dictating the reaction pathway.

Sources

- 1. Silacyclobutane - Wikipedia [en.wikipedia.org]

- 2. Silylene Transfer to Allylic Sulfides: Formation of Substituted Silacyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The thermal decomposition of 1,1-dimethyl-1-silacyclobutane and some reactions of an unstable intermediate containing a silicon–carbon double bond - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 4. A kinetic study of the gas-phase thermal decomposition of 1,1-dimethyl-1-silacyclobutane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Computational Determination of Ring Strain Energy in 1,1-Dimethylsiletane

Abstract

This technical guide provides a comprehensive, first-principles approach to the computational determination of ring strain energy (RSE) in 1,1-dimethylsiletane. The document is structured to provide researchers, scientists, and drug development professionals with a robust theoretical framework and a practical, step-by-step computational workflow. By leveraging homodesmotic reactions within the framework of Density Functional Theory (DFT), this guide elucidates the causal relationships behind experimental design and computational choices, ensuring a self-validating and reproducible protocol. All methodologies are grounded in authoritative scientific literature, and all quantitative data and procedural workflows are presented with clarity and precision through structured tables and visual diagrams.

Introduction: The Significance of Ring Strain in Siletanes

Cyclic molecules often exhibit thermodynamic instability due to ring strain, a concept that amalgamates angle strain, torsional strain, and steric (transannular) strain.[1][2] Angle strain arises from the deviation of bond angles from their ideal values, while torsional strain results from the eclipsing of bonds on adjacent atoms.[2] Steric strain occurs when non-bonded atoms are forced into close proximity.[2] In the realm of organosilicon chemistry, siletanes—four-membered rings containing a silicon atom—are of particular interest. The inherent strain in these small rings significantly influences their reactivity and makes them valuable intermediates in various chemical transformations.[3] A quantitative understanding of the ring strain energy (RSE) of substituted siletanes, such as this compound, is crucial for predicting their chemical behavior and for the rational design of novel silicon-containing molecules in materials science and medicinal chemistry.

Theoretical Framework: The Homodesmotic Reaction Approach

The direct calculation of RSE from heats of formation can be challenging, especially for novel or less-studied molecules where experimental data is scarce.[5] A more reliable computational approach involves the use of isodesmic and, more specifically, homodesmotic reactions.[4] A homodesmotic reaction is a type of hypothetical reaction where the number of each type of bond is conserved, and the number of carbon (and in this case, silicon) atoms with a specific number of attached hydrogen atoms is also balanced on both sides of the equation.[4] This meticulous balancing of the chemical environment of each atom leads to a significant cancellation of errors in the computed energies, providing a more accurate determination of the strain energy.[4]

For this compound, a suitable homodesmotic reaction can be constructed as follows:

This compound + 2 SiH4 (Silane) → Tetramethylsilane + Dimethylsilane

In this reaction, the strained four-membered ring of this compound is "opened" and its constituent bonds are rearranged into acyclic, and therefore presumably strain-free, molecules. The RSE can then be calculated as the enthalpy change (ΔH) of this reaction.

Computational Methodology: A Step-by-Step Protocol

This section provides a detailed protocol for the computational determination of the RSE of this compound using Density Functional Theory (DFT).

Software and Hardware Requirements

-

Computational Chemistry Software: A quantum chemistry software package capable of performing DFT calculations is required. Several options are available, including Gaussian, ORCA (often free for academic use), and Q-Chem.[6] This guide will use generic terminology applicable to most of these packages.

-

Molecular Visualization Software: A tool for building molecules and visualizing the results is essential. Examples include GaussView, Avogadro, and Chemcraft.[7]

-

Computational Resources: Access to a high-performance computing (HPC) cluster is recommended for timely completion of the calculations, although they can also be performed on a modern desktop workstation.

Experimental Workflow

The overall computational workflow is depicted in the following diagram:

Figure 1: Computational workflow for RSE calculation.

Detailed Procedural Steps

Step 1: Molecular Structure Building

-

Using a molecular visualization tool, construct the 3D structures of all molecules in the homodesmotic reaction:

-

This compound

-

Silane (SiH4)

-

Tetramethylsilane (Si(CH3)4)

-

Dimethylsilane (SiH2(CH3)2)

-

-

Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

-

Save the coordinates of each molecule in a format compatible with your quantum chemistry software (e.g., .gjf for Gaussian, or .xyz).

Step 2: Selection of Computational Method

-

DFT Functional: Choose a DFT functional appropriate for thermochemical calculations. The B3LYP functional is a widely used and well-benchmarked hybrid functional suitable for this purpose.[8]

-

Basis Set: Select a basis set that provides a good balance between accuracy and computational cost. For molecules containing silicon, a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) is recommended to accurately describe the electronic structure.

Step 3: Geometry Optimization

-

For each molecule, perform a full geometry optimization at the selected level of theory (e.g., B3LYP/6-31G(d)). This will find the lowest energy conformation of each molecule.

-

Ensure the optimization has converged by checking the software's output for convergence criteria (e.g., forces and displacements are below the default thresholds).

Step 4: Vibrational Frequency Analysis

-

Following geometry optimization, perform a vibrational frequency calculation for each optimized structure at the same level of theory.

-

Confirm that each structure corresponds to a true minimum on the potential energy surface by ensuring there are no imaginary frequencies. The presence of an imaginary frequency would indicate a transition state rather than a stable structure.

-

The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy, which are essential for accurate thermochemical calculations.

Step 5: Single-Point Energy Calculation (Optional but Recommended)

-

To improve the accuracy of the electronic energy, a single-point energy calculation can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p)). This approach, often denoted as Method(large basis)//Method(small basis), can provide more accurate energies without the computational expense of a full geometry optimization with the larger basis set.

Step 6: Thermochemical Data Extraction

-

From the output files of the frequency calculations, extract the total enthalpies (H) for each molecule. This value includes the electronic energy, ZPVE, and thermal corrections at the desired temperature (typically 298.15 K).

Step 7: RSE Calculation

-

Calculate the enthalpy change (ΔH) for the homodesmotic reaction: ΔHreaction = [H(Tetramethylsilane) + H(Dimethylsilane)] - [H(this compound) + 2 * H(Silane)]

-

The calculated ΔHreaction is the Ring Strain Energy (RSE) of this compound.

Data Presentation and Interpretation

The calculated energies and the resulting RSE should be presented in a clear and organized manner.

Calculated Enthalpies

| Molecule | DFT Electronic Energy (Hartree) | Enthalpy (Hartree) | Enthalpy (kcal/mol) |

| This compound | Calculated Value | Calculated Value | Calculated Value |

| Silane (SiH4) | Calculated Value | Calculated Value | Calculated Value |

| Tetramethylsilane | Calculated Value | Calculated Value | Calculated Value |

| Dimethylsilane | Calculated Value | Calculated Value | Calculated Value |

Note: 1 Hartree = 627.509 kcal/mol

Ring Strain Energy Calculation

| Parameter | Value | Unit |

| ΔHreaction (RSE) | Calculated Value | kcal/mol |

| ΔHreaction (RSE) | Calculated Value | kJ/mol |

Note: 1 kcal/mol = 4.184 kJ/mol

Comparison with Experimental Data (When Available)

To validate the computational methodology, it is instructive to compare the calculated enthalpies of the acyclic reference compounds with their experimental values.

| Molecule | Calculated Enthalpy of Formation (kcal/mol) | Experimental Enthalpy of Formation (kcal/mol) | Source |

| Tetramethylsilane | Calculated Value | -54.7 ± 0.7 | [9][10] |

| Dimethylsilane | Calculated Value | -20.9 |

A close agreement between the calculated and experimental values for the strain-free reference compounds would lend confidence to the predicted RSE of this compound.

Conclusion

This technical guide has outlined a rigorous and self-validating computational protocol for determining the ring strain energy of this compound using the homodesmotic reaction approach. By providing a detailed, step-by-step workflow and explaining the rationale behind the choice of computational methods, this document serves as a valuable resource for researchers in computational chemistry, materials science, and drug discovery. The application of this methodology will enable a deeper understanding of the thermodynamic properties of strained organosilicon compounds, thereby facilitating the design and synthesis of novel molecules with tailored reactivity and functionality.

References

-

Master Organic Chemistry. (2014, August 5). Fused Rings: Cis and Trans Decalin. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]

-

OpenStax. (2023, September 20). 4.3 Stability of Cycloalkanes: Ring Strain. In Organic Chemistry. Retrieved from [Link]

-

Wheeler, S. E., Houk, K. N., Schleyer, P. v. R., & Allen, W. D. (2009). A Hierarchy of Homodesmotic Reactions for Thermochemistry. Journal of the American Chemical Society, 131(9), 3440–3451. [Link]

-

Active Thermochemical Tables. (n.d.). Dimethylsilane Enthalpy of Formation. Retrieved from [Link]

-

Lee, V. Y., & Tkatchenko, A. (2017). Control of Olefin Geometry in Macrocyclic Ring-Closing Metathesis Using a Removable Silyl Group. Angewandte Chemie International Edition, 56(22), 6230-6234. [Link]

-

Active Thermochemical Tables. (n.d.). Tetramethylsilane Enthalpy of Formation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 3). 23.5A: Silicon. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,3,4-Tetramethylpentane. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, February 13). Conformations of Cyclic Molecules | Ring Strain in 3-, 5-, and 6-Membered Rings Explained. Retrieved from [Link]

-

Active Thermochemical Tables. (n.d.). 2,2,4-Trimethylpentane Enthalpy of Formation. Retrieved from [Link]

-

American Chemical Society. (n.d.). Organosilicon Chemistry. Retrieved from [Link]

-

ResearchGate. (2019, January 21). Which is best software for Density Functional theory calculation? Retrieved from [Link]

-

ResearchGate. (n.d.). Bond length variation of Si-Si, Si-C and C-C for the inclusion of four... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Silane, tetramethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Jhaa, G. (2025, February 7). DFT Calculations Using ORCA (Free): Installation, Calculations and Analysis. YouTube. Retrieved from [Link]

-

Lucknow University. (2020, April 6). Organosilicon Compounds. Retrieved from [Link]

-

ChemRxiv. (n.d.). The COMPAS Project: A Computational Database of Polycyclic Aromatic Systems. Phase 1: cata-condensed Polybenzenoid Hydrocarbons. Retrieved from [Link]

-

ResearchGate. (n.d.). Constructing Homodesmic Reactions for Calculating the Enthalpies of Formation of Organic Compounds. Retrieved from [Link]

-

ChemRxiv. (n.d.). Building a computation-ready experimental database for macrocycles and organic cages. Retrieved from [Link]

-

Jhaa, G. (2023, February 17). How to choose a basis set in DFT calculations || part 2. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 19). 3.10: Standard Enthalpies of Formation. Retrieved from [Link]

-

Alloprof. (n.d.). Standard Molar Enthalpies of Formation for Some Substances. Retrieved from [Link]

-

CORE. (n.d.). Comparing Models for Measuring Ring Strain of Common Cycloalkanes. Retrieved from [Link]

Sources

- 1. 2,2,4,4-tetramethyl-3-pentanone -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 2. CCCBDB introduction navigation [cccbdb.nist.gov]

- 3. lkouniv.ac.in [lkouniv.ac.in]

- 4. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 5. CCCBDB list of molecules with a given atom [cccbdb.nist.gov]

- 6. Tetramethylsilane | C4H12Si | CID 6396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tetramethylsilane [drugfuture.com]

- 8. NIST 101. Computational Chemistry Comparison and Benchmark Database | NIST [nist.gov]

- 9. Silane, tetramethyl- [webbook.nist.gov]

- 10. atct.anl.gov [atct.anl.gov]

Unraveling the Quantum Landscape of 1,1-Dimethylsiletane: A Technical Guide for Researchers

Foreword

In the intricate world of strained-ring systems, siletanes hold a unique position due to the fascinating interplay of ring strain, conformational dynamics, and the electronic influence of the silicon atom. This technical guide delves into the quantum chemical intricacies of a cornerstone molecule in this class: 1,1-Dimethylsiletane. Herein, we move beyond a mere recitation of data, aiming to provide a cohesive narrative that elucidates the causality behind experimental observations and theoretical models. This document is crafted for researchers, scientists, and professionals in drug development who seek a deep, functional understanding of this molecule's behavior, grounded in rigorous quantum chemical principles.

The Structural Blueprint: Beyond a Static Picture

The foundational step in comprehending the quantum chemical properties of this compound is to establish its precise molecular geometry. This is not a trivial task for a molecule that is in constant, low-energy motion. The four-membered ring is not planar but exists in a puckered conformation, a direct consequence of the competing forces of angle strain and torsional strain.

Experimental Determination via Gas-Phase Electron Diffraction

Gas-phase electron diffraction (GED) stands as a powerful technique for determining the structure of free molecules, devoid of intermolecular forces that are present in condensed phases[1]. A pivotal study by Novikov et al. utilized GED, in conjunction with ab initio calculations, to construct a dynamic model of this compound's structure[2]. This approach is crucial as it accounts for the large-amplitude ring-puckering motion.

The key structural parameters derived from this study are summarized in the table below. These values represent the geometry at the minimum of the ring-puckering potential energy surface.

| Parameter | Value (ra in Å, ∠α in degrees) |

| r(Si–Cring) | 1.885(2) |

| r(Si–Cmethyl) | 1.872(2) |

| r(C–C) | 1.563(4) |

| ∠(Cring–Si–Cring) | 79.2(11) |

| ∠(Cmethyl–Si–Cmethyl) | 109.9(47) |

| Puckering Angle (φe) | 29.7(45) |

| Data sourced from Novikov et al.[2] |

The significantly smaller endocyclic ∠(Cring–Si–Cring) angle compared to the exocyclic ∠(Cmethyl–Si–Cmethyl) angle vividly illustrates the ring strain inherent in the siletane ring.

The Dynamic Heart of the Molecule: The Ring-Puckering Potential

A static representation of this compound is incomplete. The molecule undergoes a continuous, low-energy ring-puckering motion. The nature of this motion is dictated by the ring-puckering potential energy surface (PES). Understanding this PES is paramount to grasping the molecule's conformational dynamics and its influence on reactivity and spectroscopic properties.

The puckering motion can be described by a one-dimensional potential function, V(φ), where φ is the ring-puckering angle. The GED study, constrained by ab initio calculations, modeled this potential with a double-minimum function[2]. This indicates that the puckered conformation (Cs symmetry) is the equilibrium geometry, and the planar conformation (C2v symmetry) represents a barrier to inversion.

The potential function was described as: V(φ) = V0[(φ/φe)2 - 1]2

where V0 is the barrier to planarity and φe is the equilibrium puckering angle. The experimentally determined barrier to planarity is relatively small, on the order of 0.56 kcal/mol, confirming the highly flexible nature of the siletane ring[2].

The comparison between the calculated and experimental frequencies allows for a confident assignment of the observed spectral bands. Furthermore, the calculations provide a detailed description of the atomic motions for each vibrational mode through the potential energy distribution (PED).

Delving Deeper: Advanced Quantum Chemical Insights

The study of this compound offers fertile ground for the application of a variety of quantum chemical methods to explore its electronic structure and bonding in greater detail.

Computational Methodologies: A Practical Perspective

The choice of theoretical method and basis set is a critical decision in any quantum chemical study. For a molecule like this compound, a balance must be struck between computational cost and accuracy.

-

Density Functional Theory (DFT): Methods like B3LYP have proven to be a workhorse in computational chemistry, often providing a good compromise between accuracy and computational efficiency for vibrational frequency calculations.[3]

-

Ab Initio Methods: Møller-Plesset perturbation theory to the second order (MP2) offers a higher level of theory by including electron correlation effects, which can be important for accurately describing the subtle energetic differences in conformational studies.[3]

-

Basis Sets: Pople-style basis sets, such as 6-311+G(d,p), are commonly used and provide a good description of the electronic structure for molecules containing second-row elements like silicon.[3] The inclusion of diffuse functions (+) is important for describing weakly bound electrons, and polarization functions (d,p) are essential for accurately modeling bonding.

Experimental Protocol: A Representative Computational Chemistry Workflow

-

Molecule Building: Construct the 3D structure of this compound using a molecular modeling program.

-

Input File Generation: Prepare an input file for a quantum chemistry software package (e.g., Gaussian). Specify the desired level of theory (e.g., B3LYP/6-311+G(d,p)), the type of calculation (geometry optimization followed by a frequency calculation), and the molecular coordinates.

-

Execution: Submit the input file to a high-performance computing cluster.

-

Analysis of Results:

-

Geometry Optimization: Verify that the optimization has converged to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Vibrational Frequencies: Compare the calculated harmonic frequencies with the experimental IR and Raman data. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and remaining theoretical deficiencies.

-

Visualization: Animate the calculated vibrational modes to visualize the atomic motions associated with each frequency.

-

Natural Bond Orbital (NBO) Analysis

To gain a more intuitive understanding of the bonding in this compound, Natural Bond Orbital (NBO) analysis can be employed. This method transforms the complex many-electron wavefunction into a representation of localized bonds, lone pairs, and antibonding orbitals. NBO analysis can quantify the hybridization of the atomic orbitals involved in bonding and reveal the presence of any significant hyperconjugative interactions, which may contribute to the stability of the puckered conformation.

Conclusion and Future Directions

The quantum chemical study of this compound reveals a molecule with a rich and complex conformational landscape dominated by its low-barrier ring-puckering motion. The synergy between high-resolution gas-phase electron diffraction, detailed vibrational spectroscopy, and sophisticated ab initio and DFT calculations has provided a remarkably detailed picture of its structure and dynamics.

For researchers in materials science and drug development, this in-depth understanding of a fundamental strained silicon-containing ring system provides a crucial foundation. The principles governing the conformational preferences and vibrational signatures of this compound can be extrapolated to more complex siletane-containing molecules and polymers, aiding in the rational design of new materials with tailored properties.

Future research could explore the excited-state dynamics of this compound, its reactivity in various chemical environments, and the influence of different substitution patterns on the ring-puckering potential. Such studies will undoubtedly continue to unveil the fascinating quantum mechanical world of these intriguing molecules.

References

-

Durig, J. R., et al. (n.d.). Chemical and Biochemical Applications of Vibrational Spectroscopy. MOspace. Retrieved from [Link]

- Novikov, V. P., Tarasenko, S. A., Samdal, S., Shen, Q., & Vilkov, L. V. (1999). The molecular structure and the puckering potential function of 1,1-dimethylsilacyclobutane determined by gas electron diffraction and relaxation constraints from ab initio calculations. Journal of Molecular Structure, 509(1-3), 99-110.

- Laane, J. (1970). Vibrational Spectra and Structure of Four-Membered Ring Molecules. V. Silacyclobutane. The Journal of Chemical Physics, 52(1), 358-367.

-

Novikov, V. P., Tarasenko, S. A., Samdal, S., Shen, Q., & Vilkov, L. V. (1999). The molecular structure and the puckering potential function of 1,1-dimethylsilacyclobutane determined by gas electron diffraction and relaxation constraints from ab initio calculations. Journal of Molecular Structure, 509(1-3), 99-110. Available at: [Link]

-

Gas electron diffraction. (2023, November 29). In Wikipedia. Retrieved from [Link]

Sources

- 1. arxiv.org [arxiv.org]

- 2. Sci-Hub. The molecular structure and the puckering potential function of 1,1-dimethylsilacyclobutane determined by gas electron diffraction and relaxation constraints from ab initio calculations / Journal of Molecular Structure, 1999 [sci-hub.ru]

- 3. DSpace [mospace.umsystem.edu]

An In-Depth Technical Guide to the Gas-Phase Pyrolysis of 1,1-Dimethylsiletane

Abstract

This technical guide provides a comprehensive overview of the gas-phase pyrolysis of 1,1-dimethylsiletane, also known as 1,1-dimethylsilacyclobutane. This process is a cornerstone in the generation of the highly reactive intermediate, 1,1-dimethyl-1-silene, a species of significant interest in organosilicon chemistry. This document delves into the foundational unimolecular decomposition mechanism, detailed kinetic parameters, and modern experimental protocols for conducting and analyzing this reaction. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the generation and subsequent reactions of transient silicon-carbon double-bonded species. We will explore both the historical context and contemporary methodologies, offering a robust framework for understanding and utilizing this pivotal reaction.

Introduction: The Significance of this compound Pyrolysis

The thermal decomposition of this compound in the gas phase is a classic and clean method for the generation of 1,1-dimethyl-1-silene ((CH₃)₂Si=CH₂), a highly reactive intermediate. The high ring strain of the four-membered silacyclobutane ring makes it susceptible to thermal decomposition at moderately high temperatures, leading to a retro-[2+2] cycloaddition reaction. This unimolecular decomposition provides a reliable and predictable source of the transient silene, which can then be used in a variety of subsequent trapping reactions to synthesize more complex organosilicon molecules. Understanding the kinetics and mechanism of this pyrolysis is crucial for controlling the generation of the silene and for designing subsequent synthetic strategies.

The primary decomposition pathway involves the cleavage of the silacyclobutane ring to yield ethylene and 1,1-dimethyl-1-silene. The silene intermediate is highly unstable and will rapidly dimerize to form 1,1,3,3-tetramethyl-1,3-disilacyclobutane if not intercepted by a trapping agent.[1][2]

Reaction Mechanism and Kinetics

The gas-phase pyrolysis of this compound is a well-studied unimolecular reaction that proceeds via a concerted, non-radical pathway. The reaction is typically carried out at temperatures ranging from 400 to 460°C.[1][2]

Primary Decomposition Pathway

The dominant reaction pathway is the unimolecular decomposition of this compound into ethylene and 1,1-dimethyl-1-silene. This is a first-order reaction, meaning the rate of decomposition is directly proportional to the concentration of the this compound.[1][2]

Caption: Dimerization of 1,1-dimethyl-1-silene.

Kinetic Parameters

The rate of the unimolecular decomposition of this compound has been determined experimentally. The Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A), provides a quantitative description of the reaction kinetics.

The experimentally determined rate equation for the decomposition is: k (s⁻¹) = 10¹⁵.⁸⁰ ± ⁰.²⁰ exp(-63,800 ± 500 / RT) [1][2] Table 1: Kinetic Parameters for the Gas-Phase Pyrolysis of this compound

| Parameter | Value | Unit | Reference |

| Pre-exponential Factor (A) | 10¹⁵.⁸⁰ ± ⁰.²⁰ | s⁻¹ | [1][2] |

| Activation Energy (Ea) | 63.8 ± 0.5 | kcal/mol | [1][2] |

| Temperature Range | 400 - 460 | °C | [1][2] |

| Reaction Order | First | - | [1][2] |

These parameters are crucial for predicting the rate of silene generation at a given temperature and for designing experiments where the silene needs to be generated at a controlled rate.

Experimental Protocols

Modern experimental techniques allow for the precise control of the pyrolysis reaction and the effective trapping and analysis of the reactive intermediates and final products. Flash Vacuum Pyrolysis (FVP) coupled with various analytical techniques is the most common and effective method. [3][4][5]

Flash Vacuum Pyrolysis (FVP) Setup

A typical FVP apparatus for the pyrolysis of this compound consists of a precursor inlet system, a pyrolysis tube situated in a furnace, and a cold trap for collecting the products. [3][4][5][6][7]

Caption: Schematic of a Flash Vacuum Pyrolysis (FVP) apparatus.

Protocol for FVP of this compound:

-

System Preparation: The FVP apparatus is assembled and evacuated to a high vacuum (typically 10⁻³ to 10⁻⁶ Torr).

-

Precursor Introduction: A sample of this compound is placed in the inlet system. For volatile liquids, a needle valve is used to control the flow rate of the vapor into the pyrolysis tube.

-

Pyrolysis: The furnace is heated to the desired temperature (e.g., 450°C). The this compound vapor is passed through the hot quartz tube. The residence time in the hot zone is typically very short (milliseconds) to minimize secondary reactions. [5]4. Product Collection: The pyrolyzed gas stream immediately enters a cold trap, which is typically cooled with liquid nitrogen (-196°C). This rapidly quenches the reaction and condenses the products.

-

Analysis: After the pyrolysis is complete, the cold trap is warmed to room temperature, and the collected products can be analyzed by various spectroscopic and chromatographic methods.

Trapping of the 1,1-Dimethyl-1-silene Intermediate

To study the reactivity of 1,1-dimethyl-1-silene and to synthesize new organosilicon compounds, a trapping agent can be co-pyrolyzed with the this compound or introduced into the product stream before the cold trap.

Example: Trapping with a Diene (e.g., 1,3-Butadiene)

1,1-Dimethyl-1-silene readily undergoes [4+2] cycloaddition reactions (Diels-Alder type reactions) with conjugated dienes.

Caption: Trapping of 1,1-dimethyl-1-silene with 1,3-butadiene.

Experimental Modification:

A stream of the trapping agent (e.g., 1,3-butadiene) is introduced into the pyrolysis system, either mixed with the this compound vapor before entering the furnace or introduced into the gas stream immediately after the hot zone. The resulting cycloadduct is then collected in the cold trap and can be characterized.

Product Analysis

A combination of analytical techniques is essential for the complete characterization of the pyrolysis products.

-

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This is a powerful technique for the direct analysis of the pyrolysis products. [8][9][10][11][12]A small sample of this compound is rapidly heated in a pyrolyzer that is directly coupled to a GC/MS system. This allows for the separation and identification of the volatile products in real-time.

Typical Py-GC/MS Protocol:

-

A small amount of this compound (microgram scale) is loaded into a pyrolysis probe.

-

The probe is inserted into the pyrolyzer, which is heated to the desired temperature (e.g., 450°C) for a short duration (e.g., 10-20 seconds).

-

The pyrolysis products are swept by a carrier gas (e.g., helium) into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: After collection in a cold trap, the products can be dissolved in a suitable deuterated solvent and analyzed by ¹H, ¹³C, and ²⁹Si NMR spectroscopy to determine their structures. This is particularly useful for characterizing the structure of new compounds formed from trapping reactions.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups in the pyrolysis products. For highly reactive species like 1,1-dimethyl-1-silene, matrix isolation FTIR is employed. [13]In this technique, the pyrolysis products are co-condensed with a large excess of an inert gas (e.g., argon) onto a cryogenic window (typically at temperatures below 20 K). This traps the individual molecules in an inert matrix, allowing for their spectroscopic characterization before they can react.

Theoretical Insights from Computational Chemistry

Modern computational chemistry provides valuable insights into the reaction mechanism and energetics of the pyrolysis of this compound. Density Functional Theory (DFT) and other high-level ab initio methods are used to calculate the structures of the reactant, transition state, and products, as well as the activation energy and reaction enthalpy. [14][15] These calculations can:

-

Confirm the concerted nature of the unimolecular decomposition.

-

Provide a detailed picture of the geometry of the transition state.

-

Predict the vibrational frequencies of the transient 1,1-dimethyl-1-silene, which can aid in the interpretation of matrix isolation FTIR spectra.

-

Explore alternative, higher-energy reaction pathways.

Conclusion

The gas-phase pyrolysis of this compound remains a fundamental and highly effective method for the generation of the transient intermediate 1,1-dimethyl-1-silene. A thorough understanding of the reaction's first-order kinetics, governed by the well-established Arrhenius parameters, is essential for controlling the formation of this reactive species. Modern experimental techniques, particularly Flash Vacuum Pyrolysis coupled with advanced analytical methods such as Py-GC/MS, NMR, and matrix isolation FTIR, provide researchers with the tools to not only study the fundamental aspects of this reaction but also to harness the synthetic potential of the generated silene. Complemented by the insights from computational chemistry, the study of this classic organosilicon reaction continues to be a vibrant area of research with applications in the synthesis of novel materials and complex molecules.

References

-

Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. RSC Publishing. Available at: [Link]

-

Flowers, M. C.; Gusel'nikov, L. E. A kinetic study of the gas-phase thermal decomposition of 1,1-dimethyl-1-silacyclobutane. Journal of the Chemical Society B: Physical Organic. 1968, 419-423. Available at: [Link]

-

Pyrolysis-gas chromatography/mass spectrometry for the forensic fingerprinting of silicone engineering elastomers. ResearchGate. Available at: [Link]

-

Stationary and pulsed photolysis and pyrolysis of 1,1-dimethylsilacyclobutane. The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

-

A kinetic study of the gas-phase thermal decomposition of 1,1-dimethyl-1-silacyclobutane. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

-

Flash Vacuum Pyrolysis: Techniques and Reactions. UQ eSpace - The University of Queensland. Available at: [Link]

-

Silanediamine, 1,1-dimethyl-N,N'-diphenyl- | C14H18N2Si. PubChem. Available at: [Link]

-

The Formation of Small Amounts of Cyclopropane during Pulsed Pyrolysis of C 4 –C 5 Acyclic Alkanes in the Adiabatic Compression Reactor. MDPI. Available at: [Link]

-

(PDF) Flash (Vacuum) Pyrolysis Apparatus and Methods*. ResearchGate. Available at: [Link]

-

PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. Pressure Sensitive Tape Council. Available at: [Link]

-

Pyrolysis GC-MS (Py-GC-MS) analysis laboratory. FILAB. Available at: [Link]

-

Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study (Journal Article). OSTI.GOV. Available at: [Link]

-

Stereoselective Activation of Small Molecules by a Stable Chiral Silene. Europe PMC. Available at: [Link]

-

Flash Vacuum Pyrolysis: Techniques and Reactions. PubMed. Available at: [Link]

-

A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials. RSC Publishing. Available at: [Link]

-

Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. ResearchGate. Available at: [Link]

-

Study on the Thermal Decomposition Risk of 3,7-Dinitro-1,3,5,7-tetraazabicyclon[8][8][14]onane under Different Conditions. PMC - NIH. Available at: [Link]

-

Matrix Isolation Spectroscopy of Small Molecules: An ab initio Modeling Study. Refubium - Freie Universität Berlin. Available at: [Link]

-

Flash Vacuum Pyrolysis: Techniques and Reactions. ResearchGate. Available at: [Link]

-

Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. LCGC International. Available at: [Link]

-

Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study. DSpace@MIT. Available at: [Link]

-

(PDF) Decomposition of 1-methyl-1-silacyclobutane on Tungsten Filament, Competitive Reactions of Methyl Radicals, Silenes, and Silylenes. ResearchGate. Available at: [Link]

-

Flash vacuum pyrolysis. Wikipedia. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A kinetic study of the gas-phase thermal decomposition of 1,1-dimethyl-1-silacyclobutane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. Flash Vacuum Pyrolysis: Techniques and Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pstc.org [pstc.org]

- 10. filab.fr [filab.fr]

- 11. A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Naphthalene, 1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-, (1S-cis)- [webbook.nist.gov]

- 14. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 1,1-Dimethylsilacyclobutane

Introduction

1,1-Dimethylsilacyclobutane, a prominent member of the organosilicon compound family, is a versatile intermediate with significant applications in polymer chemistry and materials science.[1] Its unique strained four-membered ring structure, containing a silicon atom, imparts distinct chemical reactivity, making it a valuable precursor for the synthesis of advanced polymers and functional materials.[1] This guide provides a comprehensive overview of the core physical properties of 1,1-Dimethylsilacyclobutane, offering insights for researchers, scientists, and professionals in drug development and materials science.

The inherent ring strain within the silacyclobutane moiety makes this compound susceptible to ring-opening reactions, a characteristic that is extensively exploited in polymerization processes.[1] This reactivity, coupled with the stability of the resulting silicon-carbon backbone, has led to its use in the development of novel polymers with tailored properties.[1] Understanding the fundamental physical properties of 1,1-Dimethylsilacyclobutane is paramount for its effective handling, characterization, and application in various synthetic strategies.

Core Physical Characteristics

The fundamental physical properties of 1,1-Dimethylsilacyclobutane are summarized in the table below. These parameters are crucial for predicting its behavior in different experimental conditions and for designing synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂Si | [2] |

| Molecular Weight | 100.23 g/mol | [2][3] |

| Boiling Point | 79–80 °C | [4] |

| Density | 0.777 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.428 | |

| Flash Point | -5 °C (closed cup) | |

| CAS Number | 2295-12-7 | [2][3] |

Spectroscopic and Structural Elucidation

Spectroscopic techniques are indispensable for the structural verification and purity assessment of 1,1-Dimethylsilacyclobutane. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For 1,1-Dimethylsilacyclobutane, the key features in its ¹H and ¹³C NMR spectra are predictable based on its molecular symmetry.

-

¹H NMR Spectroscopy: Due to the symmetry of the molecule, three distinct signals are expected in the ¹H NMR spectrum, corresponding to the methyl protons, the methylene protons adjacent to the silicon atom (α-protons), and the methylene protons at the β-position. The integration of these signals will be in a 6:4:2 ratio, respectively.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will exhibit three signals corresponding to the methyl carbons, the α-methylene carbons, and the β-methylene carbon.[5]

-

²⁹Si NMR Spectroscopy: The ²⁹Si NMR spectrum provides a direct probe of the silicon environment and is a powerful tool for characterizing organosilicon compounds.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,1-Dimethylsilacyclobutane will show characteristic absorption bands corresponding to C-H stretching and bending vibrations. The absence of certain bands, such as O-H or N-H stretches, can confirm the purity of the sample. The vibrational IR region typically extends from 4000 cm⁻¹ to 400 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For 1,1-Dimethylsilacyclobutane, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (100.23).[2] The fragmentation pattern can provide further structural confirmation.[7]

Experimental Methodologies

The determination of the physical properties of 1,1-Dimethylsilacyclobutane relies on well-established experimental protocols. The causality behind these choices is rooted in achieving high accuracy and reproducibility.

Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the comprehensive characterization of the physical properties of a liquid sample like 1,1-Dimethylsilacyclobutane.

Caption: Workflow for the determination of physical properties.

Step-by-Step Protocols

-

Purification by Fractional Distillation:

-